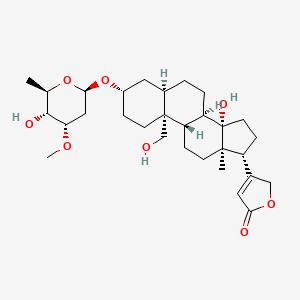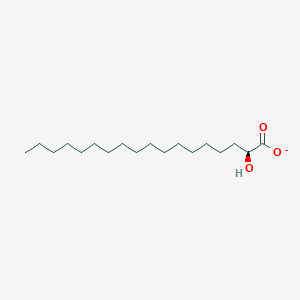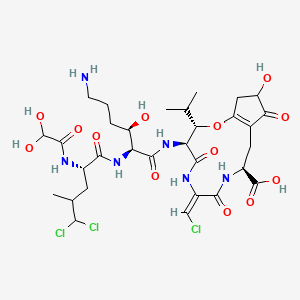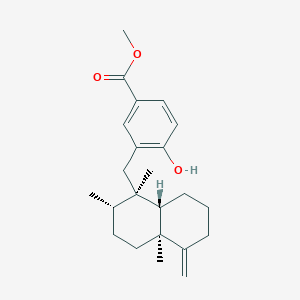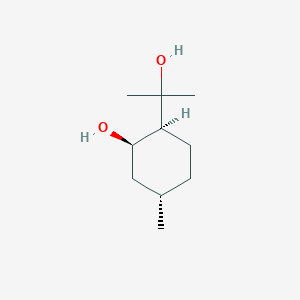
1alpha,3beta,4beta-p-Menthane-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1alpha,3beta,4beta-p-menthane-3,8-diol is a 1r,3t,4t-p-menthane-3,8-diol. It is an enantiomer of a 1beta,3alpha,4alpha-p-menthane-3,8-diol.
Scientific Research Applications
Allelopathic Effects in Plants
- Research on Eucalyptus citriodora has highlighted the allelopathic properties of p-menthane-3,8-diols, demonstrating their influence on the germination and growth of other plants, which may have implications for agricultural and ecological studies (Nishimura, Nakamura, & Mizutani, 1984).
Analytical Chemistry Applications
- A study focused on the NMR chemical shifts of p-menthane-3,9-diols, combining molecular dynamics simulations with quantum mechanical calculations, providing valuable insights for analytical chemistry and molecular structure analysis (Casanovas et al., 2001).
Repellent Activities
- An investigation into the repellent activities of stereoisomers of p-Menthane-3,8-diols against Anopheles gambiae , a mosquito species, has been conducted, suggesting potential applications in pest control (Barasa, Ndiege, Lwande, & Hassanali, 2002).
Synthesis and Chemical Process Research
- There has been significant research in developing efficient synthesis methods for p-Menthane-3,8-diols, which is crucial for its practical applications in various fields such as pharmaceuticals and materials science. Studies have focused on optimizing synthesis from citronellal and exploring environmentally friendly processes (Yuasa & Tsuruta, 2000; Cheng et al., 2009).
properties
Product Name |
1alpha,3beta,4beta-p-Menthane-3,8-diol |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1R,2S,5S)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
LMXFTMYMHGYJEI-XHNCKOQMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O)C(C)(C)O |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)
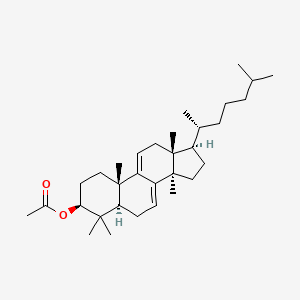
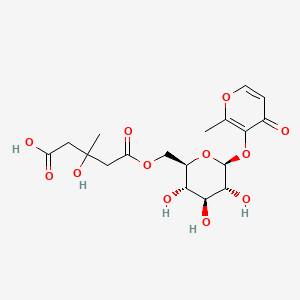
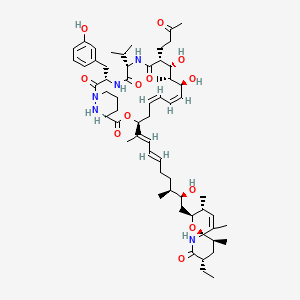
![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

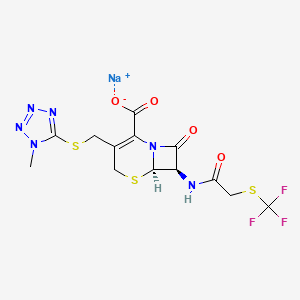
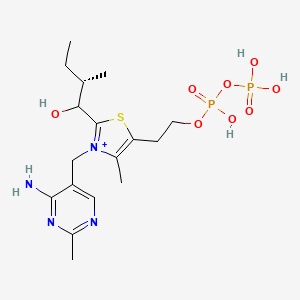
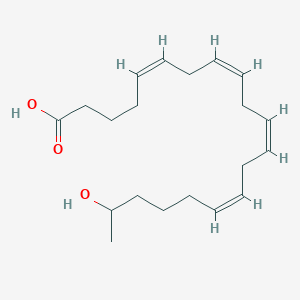
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)
